2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Description
2-Oxo-2H-chromen-7-yl 4-methoxybenzoate is a coumarin-based ester derivative synthesized via O-acylation of 7-hydroxycoumarin with 4-methoxybenzoyl chloride. The methoxy group at the para position of the benzoate moiety distinguishes it from halogenated or alkylated analogs, influencing electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-6-3-12(4-7-13)17(19)21-14-8-2-11-5-9-16(18)22-15(11)10-14/h2-10H,1H3 |
InChI Key |
QPKRPRWNMZLECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired ester product .
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromenone core or the methoxybenzoate group.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex coumarin derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophoric properties.
Medicine: Coumarin derivatives, including this compound, have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mechanism of Action
The biological activities of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .
Comparison with Similar Compounds
Key Substituent Effects
The benzoate substituent significantly impacts molecular properties:
- 4-Chloro derivative : Exhibits a strong C–Cl IR stretch at 744 cm⁻¹ and electron-withdrawing effects, enhancing polarity .
- 1728 cm⁻¹ in the chloro compound) .
- 4-Ethoxy derivative : Bulkier than methoxy, likely reducing solubility in polar solvents while maintaining similar electronic effects .
- 4-Methyl derivative : A methyl group introduces steric effects without significant electronic perturbation, as seen in crystallographic studies highlighting π-π stacking interactions .
Molecular Weight and Reactivity
- 4-Chlorobenzoate : Molecular weight = 300.73 g/mol; high reactivity due to Cl’s electronegativity .
- 4-Methoxybenzoate : Estimated molecular weight = 312.31 g/mol (C₁₆H₁₂O₅); moderate polarity and improved lipophilicity.
- 4-Ethoxybenzoate : Molecular weight = 324.33 g/mol; increased steric hindrance may slow metabolic degradation .
Computational and Theoretical Insights
- HOMO-LUMO Gaps : Propionate analogs (e.g., 2-oxo-2H-chromen-7-yl propionate) exhibit small orbital gaps (0.12–0.36 a.u.), indicating high reactivity . Methoxy substituents may further reduce this gap, enhancing charge transfer interactions.
- Solubility and Stability : Methoxy groups improve hydrophilicity compared to chloro analogs but may reduce kinetic stability due to increased electron density .
Biological Activity
2-Oxo-2H-chromen-7-yl 4-methoxybenzoate, a member of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, particularly cancer and microbial infections. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure
The compound features a chromen-2-one core structure with a methoxybenzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 270.29 g/mol. The presence of specific functional groups significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thus modulating metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may affect the expression of genes associated with cancer proliferation and resistance mechanisms.
Biological Activity Overview
Research indicates that this compound possesses significant antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies:
| Activity | Assay Type | IC50 Value (µM) | Target Cells/Organisms |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 9.54 | Breast Cancer Cells |
| Antimicrobial | Zone of Inhibition Test | - | Various Bacterial Strains |
| Enzyme Inhibition | Enzyme Activity Assay | - | Specific Metabolic Enzymes |
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 9.54 µM, indicating potent cytotoxicity against these cells. This suggests its potential as a lead compound for breast cancer therapy .
- Antimicrobial Properties : In another investigation, the compound exhibited significant antimicrobial activity against several bacterial strains, although specific IC50 values were not provided. The zone of inhibition method demonstrated its effectiveness in preventing bacterial growth, highlighting its potential as an antimicrobial agent.
Synthesis
The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxycoumarin with 4-methoxybenzoic acid chloride under mild conditions, yielding high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
